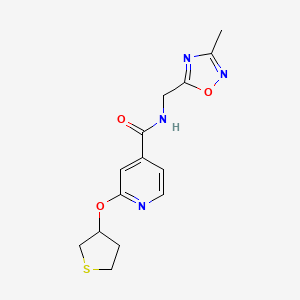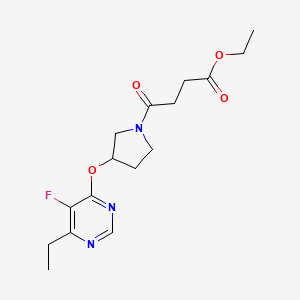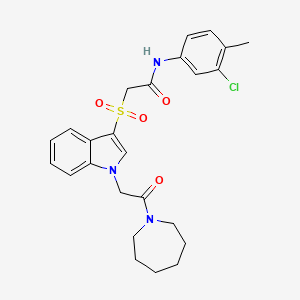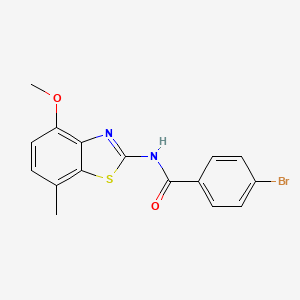![molecular formula C15H16N4O3S B2430641 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide CAS No. 1795489-20-1](/img/structure/B2430641.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation between the aldehyde and urea, with some similarities to the Mannich condensation . In one study, a compound was combined with octane-2,4-dione to afford the desired pyrimidine ring heterocycle .
Molecular Structure Analysis
The molecular structure of “N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide” is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The molecular formula of the compound is C8H8N4O . The compound’s structural motif allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 .
Chemical Reactions Analysis
The compound has been found to effectively quench the intrinsic fluorescence of BSA via a static quenching process . The energy transfer from BSA to the compound may occur with high probability .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.18 g/mol . It has a topological polar surface area of 62.8 Ų and a complexity of 208 . The compound has one hydrogen bond donor and four hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The pyrazolo[1,5-a]pyrimidine derivatives (PPs) 4a–g have been identified as strategic compounds for optical applications. Key features include:
- Solid-State Emission Intensities : Certain PPs allow good solid-state emission intensities, enabling the design of solid-state emitters .
Anticancer Agents
While further research is needed, pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against cancer cells. Compounds like 14, 13, and 15 demonstrated promising IC50 values, making them potential candidates for cancer therapy .
PI3K Inhibitors
Utilizing the bicyclic pyrazolo[1,5-a]pyrimidine core, researchers have developed a novel library of compounds targeting PI3K δ-activity. These compounds hold promise for future chronic obstructive pulmonary disease (COPD) treatments .
Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds with significant photophysical properties. Researchers explore their potential as chelating agents, bioactive molecules, and drug candidates .
Direcciones Futuras
Pyrazolo[1,5-a]pyrimidines, including “N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide”, have potential for future research due to their significant photophysical properties and impact in medicinal chemistry . They could lead to new rational and efficient designs of drugs . In one study, a library of compounds was developed focused on future COPD treatment .
Propiedades
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-12-9-15-16-10-13(11-19(15)17-12)18-23(20,21)8-7-22-14-5-3-2-4-6-14/h2-6,9-11,18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQVBSFIDOBNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2430560.png)

![6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2430563.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2430572.png)
methanamine](/img/structure/B2430573.png)

![3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2430575.png)
![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2430579.png)
